Chrysophenine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C30H26N4Na2O8S2 |

|---|---|

分子量 |

680.7 g/mol |

IUPAC名 |

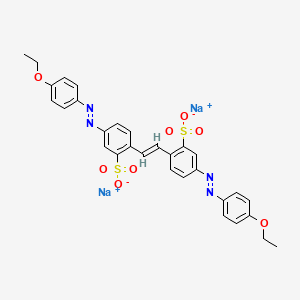

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b6-5+,33-31?,34-32?;; |

InChIキー |

YQMJDPHTMKUEHG-ZNBXPSQRSA-L |

異性体SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Chrysophenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Chrysophenine, also known as Direct Yellow 12 or this compound G. The information compiled herein is intended to equip researchers and professionals in the field of drug development and chemical synthesis with the necessary details to understand and potentially replicate the production of this compound. This guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of the synthesis pathway and experimental workflows.

Introduction to this compound

This compound is a water-soluble disazo stilbene (B7821643) dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and paper.[1][2] Its chemical formula is C₃₀H₂₆N₄Na₂O₈S₂. Beyond its traditional applications, this compound has garnered interest for its potential in biological staining and photodynamic therapy.[2] The synthesis of this compound is a multi-step process involving diazotization, coupling, and ethylation reactions.

Synthesis of this compound

The primary route for this compound synthesis involves a three-step process starting from 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). The overall process can be summarized as the diazotization of DSD acid, followed by a coupling reaction with phenol, and finally, an ethylation step to yield the final product.[3]

Chemical Synthesis Pathway

The synthesis of this compound proceeds through the formation of an intermediate, Brilliant Yellow, which is subsequently ethylated.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols for Synthesis

Two detailed experimental protocols for the synthesis of this compound are presented below. These protocols are based on established chemical literature and patents.

Protocol 1: Traditional Aqueous Synthesis

This protocol is adapted from historical chemical synthesis literature.

Step 1: Diazotization of DSD Acid

-

Dissolve 34.0 g (0.1 mol) of 100% 4,4'-diaminostilbene-2,2'-disulfonic acid in a solution of 11.0 g of sodium carbonate in 200 mL of water.

-

Cool the solution and re-precipitate the acid by adding 50 mL of 30% hydrochloric acid.

-

Reduce the temperature to 5°C using ice.

-

Diazotize the suspension over two hours by adding a solution of 14.0 g of 100% sodium nitrite (B80452). A slight excess of nitrous acid should be detectable at the end of the reaction.

Step 2: Coupling Reaction to form Brilliant Yellow

-

Add sufficient ice to the tetrazo-compound suspension to reduce the temperature to 0°C.

-

Add 20.0 g of phenol, liquefied with a small amount of water.

-

To the well-stirred suspension, rapidly add a solution of 50.0 g of sodium carbonate in 200 g of water. The temperature should be maintained at 8°C.

-

After two hours of stirring, heat the solution to 70°C.

-

Add 100 g of salt (sodium chloride) and enough hydrochloric acid to precipitate the Brilliant Yellow dye, avoiding a color change to blue.

-

Cool the mixture, filter the precipitate, and press to remove excess liquid.

Step 3: Ethylation to form this compound

-

Take the moist press-cake of Brilliant Yellow (approximately 180 g) and make it up to 200 g with water.

-

Add 50.0 g of dehydrated sodium carbonate and 30.0 g of 35% caustic soda lye.

-

Place the pasty mixture in a stirring or rotating autoclave and add 250 g of 90% alcohol.

-

Charge the autoclave with 40.0 g of ethyl chloride.

-

Heat the mixture to 100°C for 10 hours with continuous stirring (maximum pressure of 6 atm).

-

After cooling, dilute the contents with two volumes of 10% salt solution to precipitate the crystalline this compound dye.

Protocol 2: High-Yield Process with Anhydrous Sodium Sulfate (B86663)

This protocol is based on a patented process aimed at improving yield and reducing equipment corrosion.[3]

Step 1: Diazotization

-

The molar ratio of DSD acid to sodium carbonate to sodium nitrite is maintained at 1:2:5.[4]

Step 2: Coupling

-

The molar ratio of the diazo solution to sodium phenolate (B1203915) is 1:4.[4]

Step 3: Ethylation

-

The ethylation reaction is carried out for 18 hours.[4]

Step 4: Purification (Salting Out)

-

After the reaction, ethanol (B145695) is recovered by distillation.

-

A metabisulfite (B1197395) solution is added to the residue for salting out the product.

-

The mixture is filtered at 80°C, and the collected solid is dried to obtain this compound.[1]

Quantitative Data for Synthesis

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 4,4'-diaminostilbene-2,2'-disulfonic acid | 4,4'-diaminostilbene-2,2'-disulfonic acid |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Phenol, Sodium carbonate, Ethyl chloride, Sodium hydroxide | Sodium nitrite, Sodium carbonate, Phenol, Chloroethane, Anhydrous sodium sulfate |

| Molar Ratios | DSD Acid:NaNO₂ ≈ 1:2 | DSD Acid:Na₂CO₃:NaNO₂ = 1:2:5 |

| Diazo solution:Sodium phenolate = 1:4 | ||

| Reaction Time | Diazotization: 2h, Coupling: 2h, Ethylation: 10h | Ethylation: 18h |

| Reaction Temperature | Diazotization: 5°C, Coupling: 8°C, Ethylation: 100°C | Not specified |

| Pressure | Ethylation: max 6 atm | Not specified |

| Purification Step | Salting out with NaCl | Salting out with anhydrous sodium sulfate |

| Yield | Not specified | High yield claimed[3] |

Purification of this compound

Crude this compound synthesized via the methods described above contains various impurities, including unreacted starting materials, by-products, and inorganic salts. Purification is crucial to obtain a product with the desired quality for its intended applications. The primary methods for purifying this compound are salting out and recrystallization.

Purification Workflow

The general workflow for the purification of this compound is illustrated below.

Caption: General workflow for the purification of this compound.

Experimental Protocols for Purification

Protocol 3: Purification by Salting Out

This protocol is based on the principle of reducing the solubility of the dye in an aqueous solution by adding a high concentration of a salt.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water (e.g., 80°C). The solubility of this compound in water is approximately 30 g/L at 80°C.[4]

-

Salting Out: While maintaining the temperature, slowly add a saturated solution of anhydrous sodium sulfate or sodium chloride with constant stirring. The addition of the salt will cause the this compound to precipitate out of the solution.

-

Filtration: Filter the hot suspension to collect the precipitated this compound. A heated funnel can be used to prevent premature crystallization in the filter.

-

Washing: Wash the collected crystals with a small amount of cold, saturated salt solution to remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Protocol 4: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. This compound is soluble in water and has adequate solubility in ethanol.[4] An ethanol-water mixture is a common and effective solvent system for the recrystallization of many organic dyes.

-

Solvent Selection: Prepare a mixture of ethanol and water (e.g., 70:30 v/v).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the ethanol-water solvent. Heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid using an excessive amount of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Quantitative Data for Purification

| Parameter | Salting Out | Recrystallization |

| Purification Principle | Decreased solubility at high ionic strength | Differential solubility in a solvent at different temperatures |

| Solvent | Water | Ethanol-Water mixture (e.g., 70:30 v/v) |

| Precipitating Agent | Anhydrous Sodium Sulfate or Sodium Chloride | Cooling |

| Temperature | Dissolution at ~80°C, Filtration at ~80°C | Dissolution at boiling point, Crystallization upon cooling to room temperature and then 0-5°C |

| Key Steps | Dissolution, Salt Addition, Hot Filtration, Washing, Drying | Dissolution, (Hot Filtration), Cooling, Filtration, Washing, Drying |

| Expected Purity | Good | High |

| Considerations | Effective for removing highly soluble impurities. | Solvent selection is crucial; slow cooling is important for crystal purity. |

Purity Assessment

The purity of the synthesized and purified this compound should be assessed to ensure it meets the required standards. Several analytical techniques can be employed for this purpose:

-

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from any impurities.

-

UV-Visible Spectroscopy: The absorbance spectrum of a solution of the dye can be used to confirm its identity and estimate its concentration.

-

Melting Point Determination: A sharp melting point close to the literature value is an indicator of high purity.

-

Elemental Analysis: Can be used to confirm the elemental composition of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The experimental protocols, quantitative data, and process visualizations are intended to serve as a valuable resource for researchers and professionals. The successful synthesis of high-purity this compound relies on careful control of reaction conditions and the application of appropriate purification techniques. The methods outlined in this guide provide a solid foundation for achieving these goals.

References

An In-depth Technical Guide to the History and Discovery of Chrysophenine Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophenine, also known as Direct Yellow 12 or this compound G, is a significant member of the disazo stilbene (B7821643) class of dyes. This technical guide provides a comprehensive overview of its history, discovery, and detailed synthesis protocols. It includes a thorough compilation of its physicochemical properties and, where available, spectroscopic data. Furthermore, this document explores the potential applications of this compound in biomedical research, particularly in the context of photodynamic therapy, and outlines the known signaling pathways and experimental workflows. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research.

Introduction

The late 19th century marked a revolutionary period in the chemical industry with the advent of synthetic dyes, a field catalyzed by William Henry Perkin's serendipitous discovery of mauveine in 1856.[1][2][3][4] This discovery paved the way for the development of a vast array of synthetic colorants, including the stilbene class of dyes. Stilbene dyes, characterized by the presence of a 1,2-diphenylethylene moiety, gained prominence for their brightness and direct dyeing capabilities on cellulosic fibers. This compound emerged as a commercially significant yellow dye within this class, valued for its vibrant golden-yellow hue and good fastness properties.[5] This guide delves into the technical details of this compound, from its historical roots to its synthesis and potential future applications.

History and Discovery

While the exact date of discovery and the specific scientist who first synthesized this compound are not widely documented in readily available historical records, its emergence can be situated within the broader context of the development of stilbene dyes in the late 19th and early 20th centuries. The foundational work on stilbene chemistry was laid by the French chemist Auguste Laurent in 1843.[6] The process for creating the stilbene backbone of this compound, through the oxidative coupling of 4-nitrotoluene-2-sulfonic acid, was developed by Arthur George Green and André Wahl in the late nineteenth century.[6] Several important stilbene dyes were discovered in the 1880s, suggesting that this compound was likely developed around this period.[5] It is known to be a derivative of Brilliant Yellow, which is then ethylated.[7]

Physicochemical Properties

This compound is a water-soluble disazo stilbene dye.[7] It typically appears as a deep yellow or orange powder.[8] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₂₆N₄Na₂O₈S₂ | [7] |

| Molar Mass | 680.66 g/mol | [7] |

| CAS Number | 2870-32-8 | [9] |

| Colour Index Number | 24895 | [9] |

| Appearance | Deep yellow to orange powder | [8] |

| Melting Point | >300 °C (decomposes) | [10] |

| Solubility in Water | 30 g/L (at 80 °C) | [9][11] |

| λmax | 397 nm (in H₂O) | [12] |

| Extinction Coefficient (ε) | ≥29000 at 389-401 nm in water at 0.02 g/L | [13] |

Synthesis of this compound

There are two primary routes for the synthesis of this compound. The first is a direct ethylation of the precursor dye, Brilliant Yellow. The second, and more common industrial method, involves a multi-step process starting from 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD acid).

Synthesis from Brilliant Yellow

This method involves the reaction of Brilliant Yellow with an ethylating agent, such as chloroethane, to convert the two hydroxyl groups into ethoxy groups.[7]

Synthesis from DSD Acid

This process is a more complex, multi-step synthesis that is widely used for industrial production.[9][14] A Chinese patent describes a high-yield process (95-99%) that utilizes anhydrous sodium sulfate (B86663) for the salting-out step, which also reduces equipment corrosion compared to using sodium chloride.[14]

This protocol is based on the general principles of diazotization and azo coupling reactions, with specific molar ratios and reaction times derived from patent literature.[14]

Step 1: Diazotization of DSD Acid

-

In a reaction vessel, create a suspension of DSD acid in water.

-

Add sodium carbonate to the suspension. The molar ratio of DSD acid to sodium carbonate should be approximately 1:2 to 1:3.[14]

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452). The molar ratio of DSD acid to sodium nitrite should be approximately 1:5 to 1:7.[14]

-

While maintaining the low temperature, slowly add hydrochloric acid to the mixture to facilitate the formation of the bis-diazonium salt.

-

Stir the reaction mixture at 0-5 °C for a sufficient time to ensure complete diazotization.

Step 2: Coupling with Phenol (B47542)

-

In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide.

-

Cool the sodium phenoxide solution to 0-5 °C.

-

Slowly add the previously prepared cold bis-diazonium salt solution to the sodium phenoxide solution with vigorous stirring. The molar ratio of the diazo solution to sodium phenoxide should be approximately 1:4 to 1:6.[14]

-

Maintain the temperature at 0-5 °C and a basic pH to facilitate the coupling reaction, resulting in the formation of Brilliant Yellow.

Step 3: Ethylation of Brilliant Yellow

-

To the reaction mixture containing Brilliant Yellow, add chloroethane.

-

The ethylation reaction is typically carried out at an elevated temperature and pressure for 18-20 hours.[14]

Step 4: Isolation and Purification

-

After the ethylation is complete, the this compound dye is salted out from the reaction mixture using anhydrous sodium sulfate.[14]

-

The precipitated dye is collected by filtration.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as a mixture of dioxane and pyridine.[2][15][16][17][18][19][20][21][22]

Synthesis Workflow

Caption: Synthesis workflow for this compound from DSD acid.

Spectroscopic Data

-

¹H NMR: The ¹H NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene (B151609) and stilbene rings. The ethoxy groups would exhibit a triplet and a quartet in the upfield region (around 1.4 and 4.1 ppm, respectively).

-

¹³C NMR: The ¹³C NMR spectrum would display a number of signals in the aromatic region (110-160 ppm). The carbons of the ethoxy groups would appear at higher field strengths. Quaternary carbons, such as those attached to the sulfonate and azo groups, would also be present.[13][23][24][25][26]

-

FT-IR: The FT-IR spectrum would show characteristic absorption bands for the sulfonate groups (around 1040 and 1180 cm⁻¹), the azo group (-N=N-), the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the this compound molecule.

Applications in Drug Development and Signaling Pathways

While this compound is primarily known for its use as a textile dye, there is some indication of its potential application in photodynamic therapy (PDT).[7] PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells. Azo dyes, in general, have been investigated for their photosensitizing properties.

However, a detailed investigation of this compound's specific mechanism of action in PDT, including the signaling pathways it may modulate, is currently lacking in the scientific literature. The majority of research into the biological effects of compounds with similar names, such as "chrysin," refers to a flavonoid and is not applicable to this compound dye.[1][23][27][28][29]

Proposed General Mechanism for Photodynamic Therapy

Should this compound prove to be an effective photosensitizer, its mechanism of action in PDT would likely follow the general principles of this therapy.

Caption: Generalized mechanism of photodynamic therapy.

Further research is required to determine the cellular uptake, subcellular localization, and specific signaling pathways that might be affected by this compound in a PDT context. Studies would need to be conducted on various cancer cell lines to evaluate its cytotoxicity, both in the dark and upon photoactivation, and to elucidate the molecular mechanisms of any observed cell death.

Conclusion

This compound is a historically and commercially important stilbene dye with well-established synthesis routes. While its primary application has been in the textile industry, its chemical structure suggests potential for further investigation in other fields, such as photodynamic therapy. This technical guide has provided a comprehensive overview of the current knowledge on this compound, highlighting the need for further research to fully characterize its spectroscopic properties and to explore its potential biomedical applications and associated signaling pathways. The detailed protocols and compiled data herein serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development.

References

- 1. Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. CN103013172A - Preparation method of modified pigment yellow 12 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. shivamchemicalsank.com [shivamchemicalsank.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. shivamchemicalsank.com [shivamchemicalsank.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. CN104877368A - this compound G production process - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. How To [chem.rochester.edu]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Purification [chem.rochester.edu]

- 21. Stilbene | C14H12 | CID 11502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hmdb.ca [hmdb.ca]

- 25. compoundchem.com [compoundchem.com]

- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 27. Apoptotic and anti-metastatic effect of chrysin on CD44+ cancer stem cells from SW480 colorectal cancer cell line [bi.tbzmed.ac.ir]

- 28. mdpi.com [mdpi.com]

- 29. Effects of Chrysin on Oral Squamous Cell Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Chrysophenine (CAS 2870-32-8): A Technical Guide for Researchers

An In-depth Technical Guide on Chrysophenine for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as Direct Yellow 12, is a water-soluble diazo stilbene (B7821643) dye with the chemical formula C₃₀H₂₆N₄Na₂O₈S₂.[1][2] Historically utilized in the textile industry for dyeing cellulose-based materials such as cotton and paper, its applications have expanded into the realm of biological research.[1][3] This guide provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, potential research applications, and relevant experimental contexts.

Core Chemical and Physical Properties

This compound is an orange powder that is soluble in water, forming a yellow to golden-yellow solution.[1] It is slightly soluble in ethanol (B145695) and acetone.[1] The dye is known for its resistance to radiation and acids.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2870-32-8 | [2] |

| Molecular Formula | C₃₀H₂₆N₄Na₂O₈S₂ | [2] |

| Molecular Weight | 680.66 g/mol | [2] |

| Appearance | Orange powder | [1] |

| Solubility in Water | Soluble | [1] |

| Melting Point | 174 °C (345 °F; 447 K) | [1] |

| Maximum Absorbance (λmax) | 389 nm (in water) | [4] |

Synthesis

The synthesis of this compound is achieved through the reaction of Brilliant Yellow with chloroethane. This process results in the conversion of the two hydroxyl groups present in Brilliant Yellow into ether groups.[1] A general representation of this synthesis process is outlined below.

Applications in Research

This compound's utility in research stems from its properties as a direct dye, allowing it to bind to substrates without a mordant.[1] Its primary applications are in biological staining, with potential, though less documented, roles in photodynamic therapy and as an inhibitor of protein aggregation.

Biological Staining, with a Focus on Amyloid

Hypothetical Experimental Workflow for Amyloid Staining:

Generalized Protocol for Amyloid Staining (Adaptable for this compound):

-

Deparaffinization and Hydration:

-

Immerse slides in xylene (or a xylene substitute) to remove paraffin.

-

Rehydrate tissue sections through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) to distilled water.

-

-

Staining:

-

Prepare a fresh solution of this compound in an appropriate buffer (e.g., alkaline sodium chloride solution, similar to Congo Red protocols).

-

Incubate the slides in the this compound solution for a designated period (optimization may be required, typically 20-60 minutes for similar dyes).

-

Rinse slides to remove excess stain.

-

-

Differentiation:

-

Briefly dip the slides in an ethanol solution to remove background staining. The concentration and duration will require optimization.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a compatible mounting medium and coverslip for microscopic examination.

-

-

Visualization:

-

Examine under a standard light microscope. For amyloid detection, visualization under polarized light to check for birefringence would be a critical step, similar to the apple-green birefringence observed with Congo Red.

-

Potential as a Transthyretin Amyloidosis Inhibitor

The structural characteristics of this compound suggest a potential role as an inhibitor of protein aggregation, including in conditions like transthyretin amyloidosis. However, there is a lack of specific experimental data in the public domain detailing its binding affinity or efficacy in preventing transthyretin fibril formation. Research in this area would be necessary to validate this potential application.

Potential Signaling Pathway Modulation (Hypothetical)

Currently, there is no direct scientific literature describing the specific signaling pathways modulated by this compound. However, other structurally related compounds, such as certain flavonoids, have been shown to influence cellular signaling. For instance, the flavonoid chrysin (B1683763) has been reported to affect pathways like PI3K/Akt/mTOR and MAPK. It is important to note that this compound is a stilbene dye, and its effects on cellular signaling, if any, are not yet elucidated and would require dedicated investigation.

A generalized representation of a signaling pathway that could be a subject of future investigation is presented below. This is a hypothetical model and does not represent known effects of this compound.

Photodynamic Therapy Potential

This compound has been mentioned for its potential application in photodynamic therapy (PDT).[1] The general mechanism of PDT involves a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) in the presence of oxygen. These ROS can then induce localized cell death. The specific efficacy of this compound as a photosensitizer, including its quantum yield for ROS generation and its action spectrum, has not been well-documented in publicly available research.

Safety and Toxicology

This compound may cause skin and eye irritation upon direct contact in its pure, powdered form.[3] Comprehensive toxicological data is limited, and standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a versatile dye with established use in histology and potential for broader applications in biomedical research. While its utility as a general biological stain is recognized, its specific application for amyloid detection, its role as a potential inhibitor of protein aggregation, and its efficacy in photodynamic therapy are areas that require further in-depth investigation. This guide provides a foundational understanding of this compound for researchers and highlights the existing knowledge gaps, offering a starting point for future studies into the full potential of this compound.

References

- 1. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysophenine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of Chrysophenine, also known as Direct Yellow 12. It details the compound's molecular characteristics, provides a laboratory-scale synthesis protocol, and outlines its application as a biological stain. Furthermore, this guide explores the potential of this compound in photodynamic therapy (PDT), discussing the fundamental mechanisms of action and proposing a representative signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and pathways are visualized using diagrams for enhanced clarity.

Introduction

This compound is a water-soluble disazo stilbene (B7821643) dye recognized for its vibrant yellow color.[1] Historically utilized in the textile industry for dyeing cotton, paper, and other cellulosic materials, its applications have expanded into the realm of biological sciences.[1] Its utility as a biological stain and its potential as a photosensitizer in photodynamic therapy (PDT) are of increasing interest to the scientific community. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and professionals in drug development and related fields.

Molecular Profile

This compound is characterized by the following molecular formula and weight:

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₆N₄Na₂O₈S₂ | [1][2][3] |

| Molecular Weight | 680.66 g/mol | [1][2][3] |

Synthesis of this compound

The industrial production of this compound typically involves the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), followed by a coupling reaction with phenol (B47542) and subsequent ethylation.[3] A general laboratory-scale synthesis protocol is detailed below.

Experimental Protocol: Laboratory Synthesis

This protocol is based on the fundamental chemical reactions described in the manufacturing process.

Materials:

-

4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroethane (C₂H₅Cl)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization of DSD Acid:

-

Dissolve a specific molar equivalent of DSD acid in an aqueous solution of sodium carbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the low temperature.

-

Add hydrochloric acid dropwise with constant stirring to form the diazonium salt. The completion of the reaction can be tested with starch-iodide paper.

-

-

Coupling Reaction:

-

Prepare a solution of phenol in an aqueous sodium hydroxide solution (sodium phenoxide).

-

Cool the sodium phenoxide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium phenoxide solution with vigorous stirring. Maintain the temperature below 10 °C.

-

The coupling reaction results in the formation of an intermediate azo compound (Brilliant Yellow).

-

-

Ethylation:

-

To the solution containing the intermediate, add chloroethane.

-

The reaction is carried out under pressure and at an elevated temperature (e.g., in a sealed reaction vessel). The specific conditions (temperature, pressure, and reaction time) may require optimization.

-

The ethylation of the hydroxyl groups of the Brilliant Yellow intermediate yields this compound.

-

-

Isolation and Purification:

-

After the reaction is complete, this compound can be precipitated from the solution by adding sodium chloride (salting out).

-

The precipitate is then filtered, washed with a brine solution, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Application as a Biological Stain

This compound G is utilized in histology to stain various tissue components. Its anionic nature allows it to bind to cationic (basic) components within cells and the extracellular matrix.

Experimental Protocol: this compound G Staining for Microscopy

This protocol provides a general guideline for using this compound G as a counterstain in histological preparations.

Materials:

-

Deparaffinized and rehydrated tissue sections on glass slides

-

This compound G staining solution (e.g., 0.5% w/v in distilled water)

-

Acetic acid solution (e.g., 1% v/v in distilled water) for differentiation

-

Dehydrating alcohols (e.g., 70%, 95%, 100% ethanol)

-

Clearing agent (e.g., xylene)

-

Mounting medium and coverslips

Procedure:

-

Staining:

-

Immerse the rehydrated tissue sections in the this compound G staining solution for a specified time (e.g., 5-10 minutes). The optimal staining time may vary depending on the tissue type and desired intensity.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation:

-

If necessary, dip the slides in the acetic acid solution for a short period (e.g., 10-30 seconds) to remove non-specific staining. This step should be monitored microscopically.

-

-

Dehydration:

-

Dehydrate the sections through a graded series of alcohols (e.g., 70%, 95%, 100% ethanol), typically for 1-2 minutes in each solution.

-

-

Clearing:

-

Clear the sections in a suitable clearing agent like xylene (two changes of 2-3 minutes each).

-

-

Mounting:

-

Apply a drop of mounting medium to the section and place a coverslip, avoiding air bubbles.

-

-

Observation:

-

Examine the stained sections under a light microscope. Cytoplasm, collagen, and red blood cells may appear in shades of yellow.

-

Potential in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death. This compound, as a dye that absorbs light, has been investigated for its potential as a photosensitizer in PDT.

Mechanism of Action in PDT

The general mechanism of PDT involves the excitation of a photosensitizer by light, leading to the formation of ROS. These highly reactive species can damage cellular components, including lipids, proteins, and nucleic acids, ultimately inducing cell death through apoptosis or necrosis.

Two primary photochemical pathways are involved:

-

Type I Reaction: The excited photosensitizer can react directly with a substrate to produce free radicals.

-

Type II Reaction: The excited photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

While the specific signaling pathways initiated by this compound in PDT are not yet fully elucidated, a representative pathway for diazo and stilbene-based photosensitizers can be proposed. Upon light activation, this compound likely generates ROS, which can induce cellular stress and damage. This can trigger a cascade of events, including the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, and the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and apoptosis.

Conclusion

This compound is a versatile molecule with established applications in traditional industries and emerging potential in the biomedical field. This guide has provided a detailed overview of its molecular characteristics, a protocol for its synthesis, and a method for its use as a biological stain. The exploration of its role in photodynamic therapy opens new avenues for research and development. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for harnessing its full therapeutic potential.

References

Spectroscopic Properties of Chrysophenine G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophenine G, also known as Direct Yellow 12, is a stilbene (B7821643) disazo dye with a symmetrical molecular structure.[1][2] Its extended π-conjugation system is responsible for its characteristic yellow color and interesting spectroscopic properties. While extensively used in the textile and paper industries for its dyeing capabilities, recent interest has emerged in its potential applications in biomedical research, particularly as a biological stain and a probe for amyloid fibril detection.[3][4] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound G, detailed experimental protocols for their measurement, and explores its potential role in drug development, specifically in the context of neurodegenerative diseases.

Core Spectroscopic Properties

The spectroscopic characteristics of this compound G are influenced by its molecular structure and the surrounding environment, such as the solvent polarity. Understanding these properties is crucial for its application in various scientific disciplines.

Data Presentation

Table 1: General and Absorption Spectroscopic Properties of this compound G

| Property | Value | Solvent/Conditions | Reference(s) |

| Chemical Formula | C₃₀H₂₆N₄Na₂O₈S₂ | - | [1] |

| Molecular Weight | 680.66 g/mol | - | [1] |

| Appearance | Orange to dark orange powder | Solid | [5] |

| Solubility | Water-soluble, slightly soluble in ethanol (B145695) and acetone | - | [6] |

| Absorption Maximum (λmax) | ~390-400 nm | Water | [7] |

| 195 nm | Not specified | ||

| Molar Extinction Coefficient (ε) | ≥29,000 M⁻¹cm⁻¹ | Water (at 0.02 g/L, between 389-401 nm) | [7] |

Note on Absorption Maximum: There is some discrepancy in the reported absorption maximum for this compound G. While one source reports a peak at 195 nm, experimental data and spectra in aqueous solutions consistently show a strong absorption band in the visible region, around 390-400 nm.[7][8] This longer wavelength absorption is responsible for the dye's yellow color and is attributed to the π-π* transitions within its extensive conjugated system. The 195 nm peak may correspond to a different electronic transition. The absorption spectrum of this compound G can exhibit solvatochromism, meaning its λmax can shift depending on the polarity of the solvent.[9][10]

Table 2: Fluorescence Spectroscopic Properties of this compound G

| Property | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | Not Available | - | - |

| Emission Maximum (λem) | Not Available | - | - |

| Quantum Yield (ΦF) | Not Available | - | - |

| Fluorescence Lifetime (τF) | Not Available | - | - |

| Stokes Shift | Not Available | - | - |

Research Opportunity: The fluorescence properties of this compound G are not well-documented in the scientific literature. Given its structural similarity to other fluorescent molecules and its use as a biological stain, a detailed characterization of its fluorescence characteristics presents a valuable research opportunity. Such studies would be crucial for its potential development as a fluorescent probe in various biological applications.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the spectroscopic properties of this compound G.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound G.

Objective: To measure the absorption spectrum of this compound G in an aqueous solution and calculate its molar extinction coefficient at the absorption maximum (λmax).

Materials:

-

This compound G powder

-

Distilled or deionized water (spectroscopic grade)

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound G powder (e.g., 6.8 mg) and dissolve it in a known volume of distilled water (e.g., 100 mL) to prepare a stock solution of a specific concentration (e.g., 100 µM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with distilled water to serve as a blank. Place it in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-700 nm).

-

Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum. Repeat this for all the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Create a calibration curve by plotting the absorbance at λmax against the concentration of this compound G.

-

Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length in cm.

-

Fluorescence Spectroscopy (Relative Quantum Yield Determination)

This protocol describes a method to determine the fluorescence quantum yield of this compound G relative to a known standard.

Objective: To measure the relative fluorescence quantum yield of this compound G.

Materials:

-

This compound G solution of known concentration

-

A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the this compound G sample and the fluorescent standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the standard.

-

Record the fluorescence emission spectrum of the standard.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the this compound G sample. If the absorption maxima differ significantly, separate excitation wavelengths can be used, but the instrument's lamp intensity profile must be corrected for.

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation:

ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Relevance to Drug Development: Probing Amyloid Fibrils

A significant area of interest for this compound G in the context of drug development is its potential as a probe for amyloid fibrils. Amyloid aggregation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Dyes that can bind to and report on the presence of these aggregates are invaluable tools for diagnostics and for screening potential therapeutic inhibitors.

This compound G shares structural similarities with Congo Red, a well-established dye used for the histological staining and identification of amyloid deposits.[3] Both molecules possess a long, planar, conjugated system with sulfonate groups. This structural motif is known to facilitate binding to the β-sheet structures characteristic of amyloid fibrils, likely through a combination of hydrophobic and electrostatic interactions.[11] Chrysamine G, a derivative of this compound G where the sulfonate groups are replaced by carboxyl groups, has also been shown to bind to amyloid-β plaques and neurofibrillary tangles (NFTs).[12]

Proposed Mechanism of Amyloid Binding

The binding of this compound G to amyloid fibrils is hypothesized to occur in a manner analogous to Congo Red. The planar dye molecule is thought to intercalate into the grooves formed by the β-sheets along the long axis of the fibril. The sulfonate groups may form hydrogen bonds with the peptide backbone or interact with charged residues on the fibril surface.[3]

Upon binding, the rotational freedom of the this compound G molecule becomes restricted. This restriction can lead to significant changes in its spectroscopic properties, such as a shift in the absorption spectrum (red-shift) and an enhancement of fluorescence, a phenomenon observed with other amyloid-binding dyes like Thioflavin T.[13]

The potential for this compound G to act as a fluorescent probe for amyloid aggregates warrants further investigation. Its water solubility and structural similarity to known amyloid-binding dyes make it a promising candidate for the development of new diagnostic tools or for use in high-throughput screening assays for inhibitors of amyloid aggregation.

Conclusion

This compound G is a dye with interesting, yet not fully characterized, spectroscopic properties. While its absorption characteristics in the visible range are established, its fluorescence properties remain largely unexplored. The most compelling application for this compound G in the field of drug development lies in its potential to interact with and report on the presence of amyloid fibrils. Further research is needed to quantify its fluorescence behavior and to fully elucidate the mechanism and spectroscopic consequences of its binding to amyloid structures. Such studies could pave the way for the development of novel tools for the study and diagnosis of neurodegenerative diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound Dye content 65 2870-32-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. A Spectroscopic Study on the Amyloid‐β Interaction with Clicked Peptide‐Porphyrin Conjugates: a Vision Toward the Detection of Aβ Peptides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Chrysophenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Chrysophenine (B1231246) (also known as Direct Yellow 12) in aqueous and organic media. This document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to assist researchers in their laboratory work.

Introduction to this compound

This compound, a disazo stilbene (B7821643) dye, is a yellow, water-soluble compound with the chemical formula C₃₀H₂₆N₄Na₂O₈S₂.[1] It is widely utilized in textile dyeing and biological staining.[1] Understanding its solubility is critical for a variety of applications, including the development of new formulations, optimizing dyeing processes, and assessing its environmental fate. This guide serves as a core technical resource for professionals requiring detailed solubility data and standardized methodologies.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent and the temperature. Below is a summary of its solubility in water and various organic solvents based on available data.

Aqueous Solubility

This compound is soluble in water, forming a yellow to golden-yellow solution.[2] The presence of two sulfonate groups in its structure imparts the molecule with hydrophilic properties, contributing to its water solubility.[3]

A notable characteristic of its aqueous solution is its behavior at lower temperatures. A solution containing 1 gram of this compound in 50 mL of water (a 2% or 20 g/L solution) will form a flocculent precipitate or a gel-like substance when cooled to 15°C or below, a property that has earned it the name "Frozen Yellow".[2][4][5]

Organic Solvent Solubility

This compound exhibits limited solubility in most common organic solvents. The available data is primarily qualitative, indicating it is "slightly soluble" in several polar organic solvents.

Quantitative Solubility Data

The following tables summarize the known quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) |

| 80 | 30 |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Appearance of Solution |

| Ethanol | Slightly Soluble / Adequately Soluble | Lemon Yellow |

| Methanol | Slightly Soluble | Not Specified |

| Acetone | Slightly Soluble | Green-Yellow |

| Ethylene Glycol Ether | Slightly Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |

Experimental Protocols for Solubility Determination

While specific, detailed protocols for this compound are not widely published, a robust methodology can be synthesized from standard practices for determining the solubility of textile dyes and other organic compounds.[7][8][9] The following represents a recommended experimental protocol.

Objective

To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

UV-Vis Spectrophotometer

-

Calibrated pH meter (for aqueous solutions)

-

Vortex mixer

-

Sonicator

Protocol: Shake-Flask Method

-

Preparation of Standard Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the solvent of interest.

-

Perform a serial dilution to create a series of standards of known concentrations.

-

Measure the absorbance of each standard at this compound's maximum absorbance wavelength (λmax ≈ 389-401 nm in water).[10]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound powder to a series of flasks containing a known volume of the solvent. This ensures that a saturated solution in equilibrium with the solid phase is formed.

-

Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After the equilibration period, allow the solutions to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the supernatant. To avoid disturbing the sediment, it is recommended to use a syringe.

-

To remove any undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter. Filtration is a common and effective method.[8]

-

Immediately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Using the standard curve, calculate the concentration of this compound in the diluted sample.

-

Multiply by the dilution factor to determine the concentration of the saturated solution, which represents the solubility at that temperature.

-

Considerations for Different Solvents

-

Volatile Solvents: Ensure flasks are tightly sealed to prevent solvent evaporation.

-

Hygroscopic Solvents (e.g., DMSO): Handle under dry conditions to prevent water absorption, which can affect solubility.

-

Aqueous Solutions: Measure and report the pH of the final saturated solution, as it can influence the solubility of ionizable compounds.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to this compound solubility.

Caption: Logical relationship of this compound solubility in solvent types.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound G [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound GX [buydye.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Direct yellow 12, direct this compound gx, 101 Chryso-phenine gx [xcwydyes.com]

- 7. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 2870-32-8 CAS MSDS (Direct Yellow 12) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Interaction of Chrysamine G with Amyloid-β

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between Chrysamine G, a lipophilic derivative of Congo red, and its primary substrate, the amyloid-β (Aβ) peptide. Chrysamine G has demonstrated significant potential as a therapeutic and diagnostic agent in the context of Alzheimer's disease due to its ability to bind to Aβ aggregates, inhibit their formation, and mitigate their neurotoxic effects. This document details the mechanism of action, quantitative binding characteristics, and the modulatory effects of Chrysamine G on relevant cellular pathways. Furthermore, it provides detailed experimental protocols for key assays and visualizations of the underlying molecular processes to facilitate further research and development in this area.

Introduction

The aggregation of amyloid-β (Aβ) peptides into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease (AD). These aggregates are associated with neuronal dysfunction and cell death. Chrysamine G, a synthetic analogue of Congo Red, has emerged as a promising small molecule for targeting Aβ aggregates. Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for a centrally acting therapeutic agent. This guide elucidates the core mechanisms of Chrysamine G's interaction with Aβ, providing a foundational resource for researchers in neurodegenerative disease and drug development.

Mechanism of Interaction

Chrysamine G interacts directly with Aβ peptides, influencing their aggregation cascade and reducing their neurotoxicity. The primary mechanisms of action are:

-

Direct Binding to Aβ Aggregates: Chrysamine G exhibits a high affinity for the β-sheet structures characteristic of Aβ fibrils and oligomers. This binding is thought to physically hinder the further addition of Aβ monomers to growing aggregates, thereby inhibiting fibril elongation. The interaction is multifaceted, involving both hydrophobic and electrostatic contributions, similar to its parent compound, Congo Red.

-

Inhibition of Aβ-induced Neurotoxicity: By binding to toxic Aβ oligomers, Chrysamine G is believed to neutralize their detrimental effects on neuronal cells. Studies have shown that Chrysamine G can protect cultured neuronal cells from Aβ-induced cell death at sub-micromolar concentrations[1][2].

-

Antioxidant Activity: Evidence suggests that part of Chrysamine G's neuroprotective effect stems from its antioxidant properties[2]. Aβ aggregation is known to induce oxidative stress, a key contributor to neuronal damage in AD. By quenching reactive oxygen species, Chrysamine G can mitigate this secondary toxic effect.

Quantitative Data

The binding affinity and inhibitory potency of Chrysamine G against Aβ have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Substrate | Reference |

| Inhibition Constant (Ki) | 0.37 µM | Synthetic Aβ | [3] |

| Inhibition Constant (Ki) | 25.3 nM | Synthetic Aβ | [3] |

| Dissociation Constant (Kd) - High Affinity | 0.2 µM | Aβ40 fibrils | [3] |

| Dissociation Constant (Kd) - Low Affinity | 39 µM | Aβ40 fibrils | [3] |

| Effective Neuroprotective Concentration | 0.1 - 1 µM | Aβ-treated neurons | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key in vitro assays used to characterize the interaction of Chrysamine G with Aβ.

Thioflavin T (ThT) Aggregation Inhibition Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation and the inhibitory effects of compounds like Chrysamine G.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the extent of fibril formation.

Protocol:

-

Reagent Preparation:

-

Aβ Peptide Preparation: Prepare a stock solution of synthetic Aβ(1-42) peptide at 1 mg/mL in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). Aliquot and evaporate the HFIP to create a peptide film. Store at -20°C. Immediately before use, dissolve the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.

-

Thioflavin T Stock Solution: Prepare a 1 mM ThT solution in distilled water and filter through a 0.22 µm filter.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Chrysamine G Stock Solution: Prepare a stock solution of Chrysamine G in DMSO.

-

-

Assay Procedure:

-

In a 96-well black, clear-bottom plate, add Aβ(1-42) to a final concentration of 10 µM in PBS.

-

Add Chrysamine G to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) without Chrysamine G.

-

Add ThT to a final concentration of 20 µM.

-

The final volume in each well should be 200 µL.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity against time for each concentration of Chrysamine G.

-

The inhibition of aggregation can be quantified by comparing the lag time and the maximum fluorescence intensity of the samples with and without Chrysamine G.

-

MTT Cell Viability Assay for Neuroprotection

This assay assesses the ability of Chrysamine G to protect neuronal cells from Aβ-induced cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture human neuroblastoma cells (e.g., SH-SY5Y) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare oligomeric Aβ(1-42) by incubating the monomeric peptide at 4°C for 24 hours.

-

Treat the cells with pre-aggregated Aβ(1-42) at a final concentration of 10 µM.

-

In parallel, co-treat cells with 10 µM Aβ(1-42) and varying concentrations of Chrysamine G (e.g., 0.1, 0.5, 1, 5 µM).

-

Include control wells with untreated cells and cells treated with Chrysamine G alone.

-

Incubate the plates for 24-48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the concentration of Chrysamine G to determine its protective effect.

-

Signaling Pathways and Experimental Workflows

While the direct binding and antioxidant properties of Chrysamine G are its primary mechanisms, its interaction with Aβ can indirectly influence cellular signaling pathways implicated in AD pathogenesis. Based on the known downstream effects of Aβ and the antioxidant nature of Chrysamine G, a proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway of Chrysamine G's neuroprotective effects.

The experimental workflow for evaluating the efficacy of Chrysamine G can be visualized as a logical progression from in vitro characterization to cellular assays.

References

- 1. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysophenine as a Direct Dye for Cellulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysophenine, also known as Direct Yellow 12, is a water-soluble disazo stilbene (B7821643) dye widely utilized in the textile and paper industries for coloring cellulosic materials such as cotton, linen, and viscose.[1][2][3][4] Its classification as a direct dye signifies its ability to bind to cellulose (B213188) fibers without the requirement of a mordant, simplifying the dyeing process.[2] This technical guide provides an in-depth analysis of this compound's application as a direct dye for cellulose, detailing its chemical and physical properties, the mechanism of its interaction with cellulosic substrates, experimental protocols for dyeing and fastness testing, and a summary of its performance characteristics.

Introduction

This compound (C.I. 24895) is a synthetic dye valued for its bright, reddish-yellow hue and its straightforward application on cellulosic fibers.[5] Its molecular structure, characterized by long, linear chains and the presence of sulfonate groups for water solubility, facilitates its affinity for the linear, polymeric structure of cellulose.[3][4] Understanding the technical aspects of its application is crucial for optimizing dyeing processes and ensuring the quality and durability of the final product.

Chemical and Physical Properties

This compound is a sodium salt of a disazo dye with the chemical formula C₃₀H₂₆N₄Na₂O₈S₂ and a molecular weight of 680.66 g/mol .[5] Key properties are summarized in Table 1.

| Property | Value |

| Synonyms | Direct Yellow 12, this compound G, C.I. 24895[1][2][6] |

| CAS Number | 2870-32-8[1][6][7] |

| Molecular Formula | C₃₀H₂₆N₄Na₂O₈S₂[5] |

| Molecular Weight | 680.66 g/mol [5] |

| Appearance | Deep yellow to orange powder[1][6][7] |

| Solubility | Soluble in water[2][3][7] |

Table 1: Chemical and Physical Properties of this compound

Mechanism of Dyeing

The affinity of this compound for cellulose is governed by a combination of intermolecular forces. The dyeing process involves the diffusion of the dye molecules from the aqueous solution into the amorphous regions of the cellulose fibers. The primary binding forces are:

-

Hydrogen Bonding: The hydroxyl groups present on the cellulose polymer chain form hydrogen bonds with the nitrogen and oxygen atoms in the this compound molecule.

-

Van der Waals Forces: The long, planar structure of the this compound molecule allows for close contact with the cellulose polymer, maximizing the effect of these weak, short-range attractive forces.

The presence of electrolytes, such as sodium chloride or sodium sulfate (B86663), in the dyebath is crucial for efficient dyeing. Cellulosic fibers acquire a negative surface charge in water, which would repel the anionic dye molecules. The electrolyte neutralizes this surface charge, reducing the electrostatic repulsion and allowing the dye molecules to approach and bind to the fiber.

Below is a diagram illustrating the key interactions between a this compound G molecule and cellulose chains.

Caption: Interaction between this compound G and Cellulose.

Experimental Protocols

Dyeing Protocol for Cotton Fabric

This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound G.

-

Preparation of Dyebath:

-

Calculate the required amount of this compound G based on the weight of the fabric (e.g., 1% on weight of fabric, owf).

-

Prepare a stock solution of the dye by dissolving it in distilled water.

-

In a beaker, add the required volume of dye stock solution to achieve the desired liquor ratio (e.g., 20:1).

-

Add a sequestering agent (e.g., 1 g/L) to complex any hardness ions in the water.

-

Add sodium chloride or anhydrous sodium sulfate as the electrolyte (e.g., 10-20 g/L). The amount can be adjusted based on the desired depth of shade.

-

Add a wetting agent (e.g., 0.5 g/L) to ensure uniform wetting of the fabric.

-

-

Dyeing Procedure:

-

Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

-

Raise the temperature of the dyebath to 90-95°C over 30 minutes.

-

Maintain this temperature for 60-90 minutes, ensuring the fabric is fully immersed and agitated periodically.

-

Allow the dyebath to cool down to approximately 60°C.

-

-

Rinsing and Aftertreatment:

-

Remove the fabric from the dyebath and rinse thoroughly with cold water until the water runs clear.

-

Perform a soaping treatment to remove unfixed dye and improve wash fastness. This typically involves washing the fabric in a 2 g/L soap solution at a near-boil for 15 minutes.

-

Rinse the fabric again with cold water and then dry.

-

The logical workflow for this dyeing process is illustrated in the following diagram.

Caption: this compound G Dyeing Workflow for Cotton.

Evaluation of Dye Uptake

The percentage of dye exhaustion from the bath can be determined spectrophotometrically.

-

Measure the initial absorbance of the dyebath at the wavelength of maximum absorbance (λmax) for this compound G.

-

After the dyeing process is complete, measure the absorbance of the residual dyebath.

-

Calculate the dye uptake percentage using the following formula:

Dye Uptake (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Fastness Testing

Light fastness is determined according to the ISO 105-B02 standard.

-

A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions.

-

A set of blue wool standards (rated 1 to 8, with 8 being the most lightfast) is exposed simultaneously.

-

The light fastness of the specimen is assessed by comparing the degree of fading of the fabric to that of the blue wool standards. The rating corresponds to the blue wool standard that shows a similar degree of color change.

Wash fastness is evaluated based on the ISO 105-C10 standard.

-

A specimen of the dyed fabric is stitched between two undyed fabrics (typically cotton and wool or a multifiber strip).

-

The composite specimen is washed in a soap or soap/soda solution under specified conditions of temperature and time.

-

After washing, rinsing, and drying, the change in color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are assessed using grey scales. The grey scale for color change ranges from 5 (no change) to 1 (severe change), and the grey scale for staining ranges from 5 (no staining) to 1 (severe staining).

Performance Data

The fastness properties of this compound G on cellulosic fibers are generally considered moderate to good, although values can vary depending on the dyeing process and the specific substrate.

| Fastness Property | Test Method | Rating |

| Light Fastness | ISO 105-B02 | 2-5 (on a scale of 1-8)[8][9] |

| Wash Fastness (Color Change) | ISO 105-C10 | 1-3 (on a scale of 1-5)[8][9] |

| Wash Fastness (Staining) | ISO 105-C10 | 1-3 (on a scale of 1-5)[8][9] |

| Perspiration Fastness | - | 3 (on a scale of 1-5)[8] |

Table 2: Fastness Properties of this compound G on Cellulose Note: The range in fastness ratings reflects data from different sources and can be influenced by factors such as dye concentration, dyeing method, and the presence of after-treatments.

Conclusion

This compound remains a relevant direct dye for cellulosic materials due to its ease of application and vibrant color. While its wet fastness properties may not be as high as those of reactive dyes, they can be improved with appropriate after-treatments. For applications where high wash fastness is not the primary requirement, this compound offers a cost-effective and straightforward dyeing solution. Further research into optimizing dyeing parameters and exploring novel after-treatments could enhance its performance and expand its applications.

References

- 1. sulakshchemicals.com [sulakshchemicals.com]

- 2. Page loading... [guidechem.com]

- 3. Direct this compound G Exporter, Manufacturer, Supplier [shivamchemicalsank.com]

- 4. shivamchemicalsank.com [shivamchemicalsank.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Direct this compound GX-Direct Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 7. This compound G [chembk.com]

- 8. krishnadyes.net [krishnadyes.net]

- 9. cncolorchem.com [cncolorchem.com]

Chrysophenine: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophenine, also known as Direct Yellow 12, is a stilbene (B7821643) disazo dye recognized for its vibrant yellow hue.[1][2] While extensively utilized in the textile and paper industries for its direct dyeing capabilities on cellulosic materials, this compound also presents a unique profile of applications within the scientific research community.[1][2] Its utility extends from a histological stain for visualizing cellular components to a potential tool in the study of amyloid pathologies.[2] This technical guide provides an in-depth review of the scientific applications of this compound, focusing on its core functionalities, experimental utility, and known photophysical properties.

Core Properties and Specifications

This compound is a water-soluble dye with a chemical formula of C₃₀H₂₆N₄Na₂O₈S₂ and a molecular weight of 680.66 g/mol .[1] Its chemical structure, characterized by a conjugated system of aromatic rings and azo groups, is responsible for its color and binding properties.

| Property | Value | Reference |

| Synonyms | Direct Yellow 12, this compound G | [1] |

| CAS Number | 2870-32-8 | |

| Molecular Formula | C₃₀H₂₆N₄Na₂O₈S₂ | [1] |

| Molecular Weight | 680.66 g/mol | |

| Appearance | Orange powder | [1] |

| Solubility | Soluble in water | [1] |

| Absorbance Maximum (λmax) | 389 nm (in water) | |

| Molar Extinction Coefficient (ε) | ≥29000 at 389-401 nm in water at 0.02 g/L |

Applications in Biological Staining and Histology

This compound is employed as a biological stain in histology and cytology to enhance the contrast of various tissue components under microscopic examination.[2] As an acidic dye, it primarily stains basic cellular structures.

General Histological Staining